molecular formula C11H14BrN B13201907 7-Bromo-3-propyl-2,3-dihydro-1H-indole

7-Bromo-3-propyl-2,3-dihydro-1H-indole

Cat. No.: B13201907
M. Wt: 240.14 g/mol
InChI Key: CGJZSYPJLZZPPC-UHFFFAOYSA-N
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Description

7-Bromo-3-propyl-2,3-dihydro-1H-indole is a brominated indoline derivative designed for research and development applications. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules and FDA-approved drugs. This compound features a bromine atom at the 7-position, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid exploration of structure-activity relationships. The saturated 2,3-dihydro-1H-indole (indoline) core and the propyl side chain at the 3-position contribute to its unique stereoelectronic properties and potential for target engagement. Indole derivatives are extensively investigated for their diverse pharmacological potential, including as anti-tubercular agents targeting mechanisms like cell wall synthesis , antiviral compounds , and anti-inflammatory agents . As a building block, this compound is valuable in diversity-oriented synthesis for creating libraries of 3-alkylated indoles, which are relevant in antimicrobial and other biological studies . This compound is intended for use as a key synthetic intermediate in organic synthesis and drug discovery projects. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

7-bromo-3-propyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H14BrN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7H2,1H3

InChI Key

CGJZSYPJLZZPPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-propyl-2,3-dihydro-1H-indole typically involves the bromination of 3-propyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various chemical transformations and functionalizations .

Biology: Indole derivatives, including 7-Bromo-3-propyl-2,3-dihydro-1H-indole, have shown potential in biological studies due to their ability to interact with biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are known to exhibit a wide range of pharmacological activities, making them candidates for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 7-Bromo-3-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The bromine atom in the target compound increases molecular weight by ~44.41 g/mol compared to its chloro analog . Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing, as seen in related indole derivatives ( ).
  • Substituent Position : Moving the bromine from C-7 (target compound) to C-5 (as in ) alters electronic density distribution, affecting NMR shifts. For example, C-7 in the target compound is expected at δ ~110–115 ppm (based on C-7 at 109.46 ppm in ), whereas C-5 in 5-bromo derivatives shows upfield shifts due to reduced deshielding.
  • Functional Groups : Ester and triazole substituents (e.g., in and 6 ) introduce hydrogen-bonding capabilities and modulate solubility.

Crystallographic and Conformational Analysis

  • Crystal Packing : In related dihydroindoles ( ), sulfonyl-bound phenyl rings exhibit near-orthogonal dihedral angles (~88°), suggesting that bulky substituents (e.g., bromine) in the target compound may similarly influence molecular conformation.
  • Hydrogen Bonding : Intramolecular C–H⋯O bonds stabilize S(6) ring motifs in analogs ( ). The 3-propyl group in the target compound may reduce such interactions compared to ester- or triazole-bearing derivatives.

Spectroscopic Signatures

  • ¹³C NMR : The C-7 position in bromoindoles typically resonates at δ ~110–115 ppm ( ), whereas chloro analogs may show upfield shifts due to reduced electronegativity.
  • IR Spectroscopy : Bromine’s presence is expected to weaken C–Br stretching vibrations (~550–600 cm⁻¹), distinct from C–Cl (~650 cm⁻¹) or C–O (esters, ~1250 cm⁻¹) stretches in analogs.

Biological Activity

Overview

7-Bromo-3-propyl-2,3-dihydro-1H-indole is a notable member of the indole family, characterized by its unique structure that includes a bromine atom at the 7-position and a propyl group at the 3-position. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
IUPAC NameThis compound
InChI KeyCGJZSYPJLZZPPC-UHFFFAOYSA-N

Antimicrobial Activity

Indole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that this compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

For instance:

  • Minimum Inhibitory Concentration (MIC) values for this compound against Escherichia coli were reported to be as low as 0.0195 mg/mL, indicating strong antibacterial potential.
  • In comparative studies, it showed promising results against Staphylococcus aureus and Candida albicans, with MIC values ranging from 0.0048 to 0.039 mg/mL .

Anticancer Activity

The compound's anticancer potential is linked to its ability to interact with specific molecular targets involved in cancer cell survival. Notably, it has been studied for its effects on the myeloid cell leukemia-1 (Mcl-1) protein, which plays a crucial role in the apoptosis of cancer cells.

Case Study:
A study identified several indole derivatives that inhibit Mcl-1 with nanomolar binding affinities. Although specific data for this compound was not highlighted in this study, its structural similarities suggest potential efficacy in this area .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced inflammation in various conditions.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

  • Binding Affinity: The presence of the bromine atom enhances binding affinity to specific receptors and enzymes.
  • Modulation of Pathways: It may modulate pathways associated with apoptosis and inflammation by interacting with proteins like Mcl-1 and COX enzymes.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other indoles. A comparison with similar compounds reveals distinct differences in biological activity:

Compound NameStructural DifferencesUnique Features
2,3-Dihydro-1H-indoleLacks bromine and propyl groupsSimpler structure; less bulky
3-Methyl-2,3-dihydro-1H-indoleLacks propyl group at the third positionMore compact; different reactivity
7-Bromo-2,3-dihydro-1H-indoleLacks propyl groupSimilar reactivity but less steric hindrance

The presence of both bromine and propyl groups enhances the compound’s reactivity and biological activity compared to simpler indoles.

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